molecular formula C16H16N4O4 B2752175 (3,5-Dimethylisoxazol-4-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-86-1

(3,5-Dimethylisoxazol-4-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2752175
CAS RN: 2034414-86-1
M. Wt: 328.328
InChI Key: JRFJNSLLZDTNSY-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those with structures similar to (3,5-Dimethylisoxazol-4-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, are pivotal in medicinal chemistry due to their diverse pharmacological activities. For instance, pyrazole and its derivatives are recognized for their biological and pharmacological significance, playing roles in antibacterial and antioxidant activities. A study by Golea Lynda (2021) on tri-substituted pyrazoles highlighted their moderate antibacterial and antioxidant properties, substantiated through DFT and molecular docking analyses (Golea Lynda, 2021).

Antiviral Applications

The exploration into benzofuran-transition metal complexes reveals their potential as antiviral agents. Compounds synthesized from reactions involving furan derivatives demonstrated potent HIV inhibitory activity, with some compounds outperforming standard treatments in terms of therapeutic index. Notably, the Fe-complex of a benzofuran derivative showcased significant potency as an HCV NS3-4A protease inhibitor, indicating the impactful role of such heterocyclic compounds in antiviral drug development (S. Galal et al., 2010).

Anti-inflammatory and Antibacterial Agents

Pyrazoline derivatives, particularly those incorporating furan-2-yl components, have been synthesized and identified as potent anti-inflammatory and antibacterial agents. The use of microwave irradiation methods in their synthesis offers environmentally friendly and efficient production avenues. The bioactivity of these compounds, alongside their molecular docking studies, underscores their therapeutic potential in addressing inflammation and bacterial infections (P. Ravula et al., 2016).

Synthesis and Chemical Properties

The methodical synthesis of heterocyclic compounds, including sulfomycinamate derivatives, demonstrates the intricate processes involved in producing complex molecules with potential biological activities. These synthetic pathways, often involving Bohlmann-Rahtz heteroannulation, provide valuable insights into the chemical properties and reactions of these compounds, furthering our understanding of their potential applications in scientific research and pharmaceuticals (M. Bagley et al., 2003).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-13(10(2)23-18-9)16(21)20-6-5-11(8-20)14-17-15(24-19-14)12-4-3-7-22-12/h3-4,7,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFJNSLLZDTNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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